(R)-Penbutolol Hydrochloride

Chiral HPLC Enantiomeric purity Pharmaceutical impurity analysis

For QC labs and pharmacologists: (R)-Penbutolol Hydrochloride (CAS 57130-27-5) is the essential chiral reference standard for validating enantiomeric purity of S-penbutolol APIs. This R-enantiomer is a critical impurity marker in ANDA submissions with reporting thresholds of 0.05–0.10%. Its unique Na+ channel-blocking activity and differential Ames genotoxicity profile make it a non-substitutable tool for stereospecific R&D. Source certified reference material with documented chiral resolution (α=1.98).

Molecular Formula C18H30ClNO2
Molecular Weight 327.893
CAS No. 57130-27-5
Cat. No. B583694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Penbutolol Hydrochloride
CAS57130-27-5
Synonyms(R)-1-(2-cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]-2-propanol Hydrochloride;  (+)-(R)-Penbutolol Hydrochloride;  (+)-Isopenbutolol Hydrochloride;  (+)-Penbutolol Hydrochloride;  Isopenbutolol Hydrochloride;  d-Penbutolol Hydrochloride; 
Molecular FormulaC18H30ClNO2
Molecular Weight327.893
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl
InChIInChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H/t15-;/m1./s1
InChIKeyITZWQFLTSRCDPC-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Penbutolol Hydrochloride (CAS 57130-27-5): Pharmacological Classification and Procurement Baseline


(R)-Penbutolol Hydrochloride (CAS 57130-27-5), also known as (+)-Penbutolol or d-Penbutolol, is the R-enantiomer of the non-selective beta-adrenergic receptor antagonist penbutolol. This lipophilic compound belongs to the aryloxypropanolamine class of beta-blockers and exists as the dextrorotatory enantiomer of the clinically administered racemate or the S-enantiomer [1]. It is classified as a beta-adrenoceptor antagonist with an IC50 of 0.74 μM and possesses additional sodium channel-blocking activity, distinguishing it pharmacologically from its S-counterpart which demonstrates higher affinity for beta-adrenoceptors and 5-HT receptors (Ki values of 11.6 nM and 11.9 nM) [2]. The hydrochloride salt form (molecular weight 327.89 g/mol; melting point 107-111°C) is the standard reference material for analytical applications, impurity profiling, and stereochemical investigations rather than therapeutic use .

Why Generic Substitution Fails for (R)-Penbutolol Hydrochloride: Stereochemical Specificity and Differential Receptor Pharmacology


Generic beta-blocker substitution is precluded when (R)-Penbutolol Hydrochloride is required because penbutolol enantiomers exhibit fundamentally distinct pharmacological and analytical properties that render them non-interchangeable. The S(-)-enantiomer is the therapeutically active form that constitutes the clinically administered drug (Betapressin, Levatol), whereas the R(+)-enantiomer is the pharmacologically distinct optical isomer with different receptor binding profiles, including sodium channel-blocking activity not observed with the S-form . In analytical applications, the R-enantiomer is classified as an undesirable impurity in pharmaceutical formulations of S-penbutolol, requiring dedicated chiral separation methods for detection and quantification [1]. Furthermore, mutagenicity assessments demonstrate that the R(+)-enantiomer exhibits distinct genotoxic potential compared to the S(-)-enantiomer in Ames testing, a critical consideration for impurity control [2]. These stereochemical, pharmacological, and toxicological divergences establish that (R)-Penbutolol Hydrochloride cannot be functionally substituted by racemic penbutolol or the S-enantiomer in any application requiring stereochemical specificity.

(R)-Penbutolol Hydrochloride: Quantified Differential Evidence for Scientific Selection


Chromatographic Separation Metrics for (R)-Penbutolol Enantiomer Detection in Pharmaceutical Quality Control

In chiral HPLC analysis using a cellulose tris-3,5-dimethylphenyl carbamate stationary phase (OD-Chiralcel column), the (+)-R-enantiomer of penbutolol demonstrates distinct chromatographic behavior from the clinically used (-)-S-isomer. This method was specifically developed to detect and quantify the presence of the undesirable R-enantiomer in pharmaceutical formulations of S-penbutolol [1].

Chiral HPLC Enantiomeric purity Pharmaceutical impurity analysis Method validation Quality control

Beta-Adrenoceptor Antagonist Activity of (R)-Penbutolol: Quantitative IC50 Determination

(R)-Penbutolol acts as a beta-adrenoceptor antagonist with a quantitatively defined IC50 value of 0.74 μM. This activity profile differs from the S-enantiomer, which exhibits high-affinity binding to both beta-adrenoceptors and 5-HT receptors with nanomolar Ki values [1]. Additionally, the R-enantiomer possesses sodium channel-blocking action not shared by the S-form .

Beta-adrenoceptor Receptor pharmacology IC50 determination Stereoselective binding Cardiovascular research

Stereoselective Binding to Human 5-HT1A Receptor: Differential Affinity of R- vs S-Enantiomers

A molecular pharmacology study comparing R- and S-enantiomers of penbutolol, propranolol, and alprenolol for binding to human 5-HT1A wild-type and Asn386Val mutant receptors demonstrated stereoselective interaction. Both enantiomers displayed lower affinity for the mutant receptors, but the affinities for the S-enantiomers were more significantly affected, establishing Asn386 as a chiral discriminator [1].

5-HT1A receptor Stereoselective binding Molecular pharmacology Aryloxypropanolamines Receptor mutagenesis

Mutagenicity Assessment of Penbutolol Enantiomers in Ames Salmonella Assay

In a mutagenicity study employing the Ames Salmonella tester strain TA98, the mutagenic activity of the R(+)-enantiomer (isopenbutolol) was compared with the S(-)-enantiomer and pharmaceutical Betapressin. The R(+)-enantiomer mutagenic activity was similar to a batch of penbutolol with high optical isomer content, while the pharmaceutical form exhibited less or equal mutagenic effectiveness compared to the S(-)-enantiomer [1].

Genotoxicity Ames test Impurity safety assessment Chiral toxicology Salmonella TA98

Optimal Scientific and Industrial Application Scenarios for (R)-Penbutolol Hydrochloride


Chiral HPLC Method Development and System Suitability Testing

(R)-Penbutolol Hydrochloride serves as a certified reference standard for developing and validating chiral HPLC methods for penbutolol enantiomeric purity determination. With documented capacity factor (k'=1.32), stereochemical separation factor (α=1.98), and resolution factor (R=5.05) on cellulose tris-3,5-dimethylphenyl carbamate chiral stationary phase, it provides a validated benchmark for system suitability, method transfer, and routine QC analysis of pharmaceutical formulations containing S-penbutolol [1].

Pharmaceutical Impurity Profiling and Regulatory Compliance

In pharmaceutical quality control, (R)-Penbutolol Hydrochloride is employed as an impurity reference standard for the detection and quantification of the undesirable R-enantiomer in S-penbutolol drug substance and drug product. This application supports ANDA submissions, stability studies, and ICH-compliant impurity control with reporting thresholds typically between 0.05-0.10% and identification limits of 0.10-0.20% [1]. The compound's well-characterized physical properties (m.p. 107-111°C, solubility profile) facilitate accurate standard preparation .

Stereoselective Pharmacology and Receptor Binding Studies

This compound enables stereoselective pharmacology investigations including beta-adrenoceptor antagonist activity studies (IC50 = 0.74 μM) and 5-HT1A receptor binding experiments where R- and S-enantiomers demonstrate differential interactions with wild-type and mutant receptors. The unique sodium channel-blocking property of the R-enantiomer, absent in the S-form, provides a distinct pharmacological tool for cardiovascular and neuroscience research applications [1].

Genotoxicity Assessment and Impurity Safety Evaluation

(R)-Penbutolol Hydrochloride is utilized as a reference standard in Ames mutagenicity testing (Salmonella TA98) for evaluating batch-to-batch variation in penbutolol genotoxic potential and establishing impurity safety margins. The documented differential mutagenicity profile between R- and S-enantiomers supports toxicological qualification of stereochemical impurities and regulatory genotoxicity risk assessment in pharmaceutical development [1].

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